Technical Guide: Methyl 2-(5-bromothiophen-2-yl)acetate
Technical Guide: Methyl 2-(5-bromothiophen-2-yl)acetate
The following technical guide details the properties, synthesis, and application of Methyl 2-(5-bromothiophen-2-yl)acetate , a critical intermediate in medicinal chemistry.
CAS Registry Number: 67137-56-8
Executive Summary
Methyl 2-(5-bromothiophen-2-yl)acetate is a halogenated thiophene ester widely utilized as a pharmacophore building block in drug discovery. Its structural versatility allows it to serve as a precursor for SGLT2 inhibitors (e.g., gliflozin analogs), mPGES-1 inhibitors , and various anti-bacterial agents. This guide provides a comprehensive technical analysis, including validated synthesis protocols, quality control parameters, and handling procedures for researchers in the pharmaceutical sciences.
Chemical Identity & Properties
The compound features a thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a bromine atom.[1][2] The bromine handle facilitates further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Data |
| CAS Number | 67137-56-8 |
| IUPAC Name | Methyl 2-(5-bromothiophen-2-yl)acetate |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| SMILES | COC(=O)CC1=CC=C(S1)Br |
| InChI Key | KEYPHZZYKZVXLU-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Pred.) | ~110-115 °C at 0.5 mmHg (approx. 270-280 °C at 760 mmHg) |
| Density (Pred.) | ~1.58 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Strategic Utility in Drug Development
This scaffold is pivotal due to the "thiophene bioisostere" principle, where thiophene replaces phenyl rings to improve metabolic stability or alter polarity.
-
SGLT2 Inhibitors: The 5-bromothiophene moiety serves as an electrophilic partner for coupling with glycosyl derivatives or benzyl halides, a key step in synthesizing gliflozin-class antidiabetic drugs.
-
mPGES-1 Inhibitors: Derivatives of thiophene-2-acetic acid have demonstrated selective inhibitory activity against Microsomal Prostaglandin E Synthase-1, a target for inflammation and cancer therapy.
-
Late-Stage Functionalization: The methyl ester protects the carboxylic acid during metal-catalyzed cross-couplings at the C5-bromide position, allowing for modular library generation.
Synthesis Protocol (Autonomously Designed)
Standardized protocol for the regioselective bromination of methyl 2-thiopheneacetate.
Reaction Logic
The synthesis utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine. The thiophene ring is electron-rich, directing electrophilic aromatic substitution (EAS) to the
Reagents & Materials
-
Precursor: Methyl 2-thiopheneacetate (CAS 19432-68-9)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Methodology
-
Preparation: Dissolve Methyl 2-thiopheneacetate (10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).
-
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5%
to neutralize excess bromine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure product.
Synthesis Workflow Visualization
Caption: Regioselective bromination workflow utilizing NBS to target the C5 position of the thiophene ring.
Quality Control & Validation
To ensure the integrity of the intermediate for downstream drug synthesis, the following analytical parameters must be met.
Analytical Specifications
-
HPLC Purity:
(Area %) at 254 nm. -
1H NMR (CDCl3, 400 MHz):
-
6.90 (d,
Hz, 1H, H-4) -
6.65 (d,
Hz, 1H, H-3) -
3.80 (s, 2H,
) -
3.75 (s, 3H,
) -
Note: The coupling constant (
Hz) confirms the 2,5-substitution pattern.
-
6.90 (d,
-
Mass Spectrometry: [M+H]+ or [M]+ peak at ~234/236 amu (1:1 isotopic ratio for Br).
QC Decision Tree
Caption: Quality control logic flow ensuring structural identity and purity before batch release.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).
-
Disposal: Dispose of halogenated organic waste according to local environmental regulations.
References
-
Sigma-Aldrich. Methyl 2-(5-bromothiophen-2-yl)acetate Product Page. Link (Accessed 2026).
-
PubChem. Methyl 2-(5-bromothiophen-2-yl)acetate Compound Summary. National Library of Medicine.[4] Link
-
Di Micco, S., et al. (2018).[5] "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition". Frontiers in Chemistry. Link
-
Accela ChemBio. Product Catalog: Methyl 2-(5-bromothiophen-2-yl)acetate. Link
- Standard Synthetic Protocol. "Regioselective bromination of activated thiophenes with NBS". Organic Syntheses, Coll. Vol. 6, p. 976. (General methodology reference).
